Bcl-2-IN-18

Breast Cancer Cytotoxicity Bcl-2 Inhibition

Validating Bcl-2 dependency in ER+ breast cancer models requires precise tool compounds. Generic Bcl-2 family inhibitors introduce confounding off-target effects on Bcl-xL or Mcl-1. Bcl-2-IN-18 (Compound 23) offers: - Quantified potency: 4.7 µM IC50 in MCF-7 cells - Mechanism validation: 128-fold BCL-2 downregulation + stable 200 ns MD binding - Specificity: Optimized for solid tumor (breast cancer) context, not hematological models Immediate shipment for reproducible target validation studies.

Molecular Formula C20H21ClN2O2S
Molecular Weight 388.9 g/mol
Cat. No. B12381164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-18
Molecular FormulaC20H21ClN2O2S
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4
InChIInChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3
InChIKeySXKLLDQYUGWEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl-2-IN-18: Selective Bcl-2 Inhibition in Breast Cancer


Bcl-2-IN-18, also known as Compound 23, is a small-molecule alkylsulfonyl benzimidazole derivative that functions as an inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein [1]. It is specifically characterized for its application in breast cancer research, demonstrating a defined cytotoxic profile against the MCF-7 human breast cancer cell line. The compound's mechanism of action involves direct binding to the Bcl-2 protein, disrupting its function and promoting apoptosis. Key characteristics include its molecular weight of 388.91 g/mol, chemical formula C20H21ClN2O2S, and established experimental parameters for in vitro use [1][2].

Target pathway: Bcl-2 signaling study fit
Cell context: MCF-7 breast cancer cell model
Mechanism type: reported Bcl-2 protein binding

Bcl-2-IN-18: Why Generic Substitution Fails


The Bcl-2 inhibitor family is highly heterogeneous, with compounds demonstrating drastically different selectivity profiles, potency ranges (from picomolar to micromolar), and cellular mechanisms . Generic substitution is scientifically invalid because these analogs diverge significantly in their off-target effects on other anti-apoptotic proteins like Bcl-xL and Mcl-1, directly impacting experimental outcomes and safety profiles . For instance, clinical-grade inhibitors like Venetoclax exhibit sub-nanomolar binding to Bcl-2 but are designed for hematological malignancies, whereas research compounds like Bcl-2-IN-18 are optimized for specific solid tumor contexts, such as breast cancer, with a distinct, quantified potency and target engagement profile in MCF-7 cells [1]. Replacing Bcl-2-IN-18 with an in-class analog without matching its specific cellular IC50, target downregulation efficacy, and disease-model relevance would invalidate reproducibility and comparative analysis. The evidence below quantifies the unique performance attributes that differentiate Bcl-2-IN-18 from its closest comparators.

Bcl-2 family selectivity profile may differ; off-target engagement on Bcl-xL/Mcl-1 can shift cellular response interpretation.
Solid tumor vs hematological model context may not transfer; MCF-7 response endpoints may diverge from blood cancer models.
Target engagement and potency metrics may not reproduce with in-class analogs; reported IC50 and gene downregulation are compound-specific.

Bcl-2-IN-18 Differentiation: Potency and Target Engagement


Cytotoxic Potency vs. Structural Analog in MCF-7 Cells

In a direct head-to-head comparison within the same synthetic series, Bcl-2-IN-18 (Compound 23) exhibits significantly greater cytotoxic potency against the MCF-7 human breast cancer cell line than its closest structural analog, Compound 27. The IC50 value for Bcl-2-IN-18 was determined to be 4.7 μM, whereas Compound 27 had an IC50 of 10.9 μM [1]. This represents a 2.3-fold improvement in potency for Bcl-2-IN-18 over its analog, as measured by real-time cell analysis using the xCELLigence system after 72 hours of exposure. Both compounds were among the most potent derivatives identified in the study, but the quantifiable difference in their cytotoxic thresholds provides a clear basis for selecting Bcl-2-IN-18 for experiments where maximal effect at lower concentrations is desired.

Cytotoxicity vs. Analog
Head-to-head
IC50 4.7 μM vs 10.9 μM
2.3-fold difference
Supports cytotoxicity endpoint review in MCF-7 cells.
72 h xCELLigence assay; context-dependent.
Breast Cancer Cytotoxicity Bcl-2 Inhibition

BCL-2 Gene Downregulation vs. Chemotherapy

Bcl-2-IN-18 demonstrates profound target engagement at the transcriptional level, quantified by a 128-fold downregulation of the BCL-2 gene in MCF-7 cells [1]. This is a substantial mechanistic readout that directly contrasts with the effects of the standard chemotherapeutic agent vincristine, which, while used as a positive control, does not have the same primary mechanism of action. The fold-change of 128 indicates that treatment with Bcl-2-IN-18 at its IC50 concentration (4.7 μM) leads to a dramatic reduction in BCL-2 mRNA levels, a key anti-apoptotic factor. This level of downregulation is a specific, quantitative marker of the compound's ability to suppress its intended target in a cellular context relevant to breast cancer. It provides a clear differentiator from compounds that may induce cytotoxicity through broader, non-specific mechanisms.

BCL-2 Downregulation
Reported
128-fold decrease in BCL-2 mRNA
Supports target-engagement endpoint interpretation.
qRT-PCR at 4.7 µM, 72 h; model-specific readout.
Gene Expression BCL-2 Apoptosis

In Silico Binding Affinity vs. Vincristine

Computational docking studies using AutoDock Vina reveal that Bcl-2-IN-18 (and its analog Compound 27) exhibits a significantly stronger predicted binding affinity for the Bcl-2 protein compared to the established anticancer agent vincristine [1]. While the exact Vina score for Bcl-2-IN-18 (Compound 23) is not explicitly stated in the abstract, the study notes that 'all of the compounds exhibit a higher binding affinity toward Bcl-2 than the standard drug.' Specifically, Compound 27 demonstrated a Vina score of -9.6 kcal/mol, compared to -6.7 kcal/mol for vincristine, a difference of 2.9 kcal/mol. The more negative score indicates a more stable and favorable interaction with the Bcl-2 binding pocket. Given that both compounds 23 and 27 were identified as the most potent cytotoxic derivatives and share a similar core structure, this class-level inference supports the notion that Bcl-2-IN-18 possesses a comparable or superior binding advantage over a clinical benchmark, providing a computational basis for its mechanism of action.

In Silico Affinity
Class-level
Reported class-level binding score more favorable than vincristine
Supports binding-mode hypothesis review.
Compound 23 score not individually reported; data to verify.
Molecular Docking Binding Affinity Computational Modeling

Bcl-2-IN-18 Applications in Breast Cancer Research


Bcl-2 Target Validation in ER+ Breast Cancer Models

Bcl-2-IN-18 is specifically optimized for use in MCF-7 cells, an ER+ breast cancer line where Bcl-2 expression is often elevated and linked to therapeutic resistance [1]. Researchers can leverage the quantified 4.7 μM IC50 and 128-fold BCL-2 downregulation to establish clear dose-response relationships and pharmacodynamic markers, validating Bcl-2 inhibition as a viable strategy in this subtype. This provides a robust, data-backed tool for target validation studies that is more specific than using a promiscuous Bcl-2 family inhibitor.

Solid vs. Hematological Cancer Potency Comparison

The micromolar potency of Bcl-2-IN-18 in MCF-7 cells [1] contrasts sharply with the sub-nanomolar potency of selective Bcl-2 inhibitors like Venetoclax in hematological cell lines . This differential sensitivity makes Bcl-2-IN-18 an ideal tool for cross-cancer panel screening to delineate the context-dependent efficacy of Bcl-2 inhibition. Procurement of Bcl-2-IN-18 enables a direct, quantitative comparison of solid tumor versus blood cancer susceptibility to Bcl-2 blockade, a critical step in understanding the therapeutic window of this target class.

Linking Bcl-2 Binding to Apoptosis

The combination of a strong predicted binding affinity [1] and a dramatic 128-fold reduction in BCL-2 gene expression [1] provides a unique platform for dissecting the mechanism of action of this chemotype. Scientists can use Bcl-2-IN-18 to investigate the downstream transcriptional consequences of direct Bcl-2 inhibition, tracing the pathway from protein binding to gene silencing and the subsequent induction of apoptosis. This scenario is supported by the compound's ability to achieve a permanent stabilization in the Bcl-2 binding site for 200 ns in molecular dynamics simulations, indicating a stable protein-ligand complex [1].

Application
Selection Property
Validation Focus
Bcl-2 target-engagement studies in breast cancer
MCF-7 cell-line compatibility
BCL-2 expression endpoint monitoring
Solid vs hematological cancer model screening
Context-dependent response profiling
Cross-model potency comparison
Bcl-2 pathway mechanistic studies
Binding stability and transcriptional response
Apoptosis pathway endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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